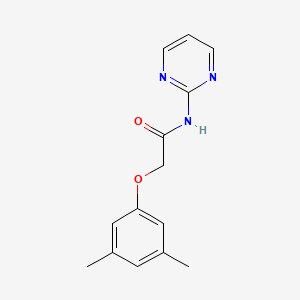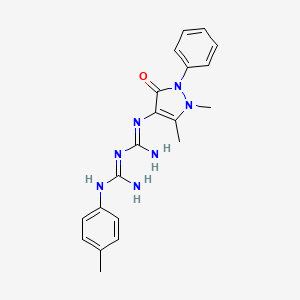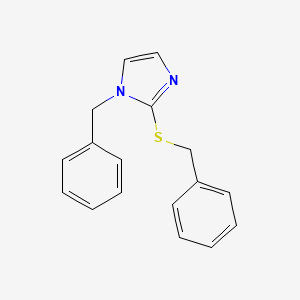
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as LY-294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. This compound has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide acts as a competitive inhibitor of PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways, including Akt and mTOR. Inhibition of PI3K signaling pathway by N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide leads to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been found to induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and metastasis. In diabetic animal models, N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been shown to improve insulin sensitivity and glucose tolerance, suggesting its potential use in the treatment of diabetes. Inflammatory responses have been found to be suppressed by N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide in various animal models, suggesting its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has several advantages in scientific research, including its high selectivity for PI3K, its ability to inhibit multiple downstream signaling pathways, and its well-established pharmacological properties. However, this compound also has some limitations, including its low solubility in water and its potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide. One potential direction is to explore its use in combination with other targeted therapies or chemotherapy agents in the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of more potent and selective inhibitors of PI3K signaling pathway may provide new opportunities for the treatment of various diseases.
Synthesemethoden
The synthesis of N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide involves the reaction of 2-(3-methylphenyl)quinoline-4-carboxylic acid with isopropylamine. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been extensively used in scientific research as a selective inhibitor of the PI3K signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-13(2)21-20(23)17-12-19(15-8-6-7-14(3)11-15)22-18-10-5-4-9-16(17)18/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTVIMKSSWXKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(propan-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)



![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)